Biochemical Potency: SOS1-Mediated Nucleotide Exchange Inhibition (SOS1-G12D IC50)
KRAS G12D inhibitor 9 inhibits SOS1-catalyzed nucleotide exchange on KRAS G12D with an IC50 of 20 nM, representing a 3.4-fold selectivity over SOS1-G12V (IC50 = 67 nM) . In contrast, the non-covalent benchmark inhibitor MRTX1133 exhibits sub-nanomolar potency (KD ~0.2 pM, IC50 <2 nM) in biochemical assays [1]. This differential places KRAS G12D inhibitor 9 in a distinct potency tier suitable for studies requiring moderate affinity with covalent engagement.
| Evidence Dimension | Biochemical inhibition of SOS1-mediated nucleotide exchange (SOS1-G12D) |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | MRTX1133: KD ~0.2 pM, IC50 <2 nM |
| Quantified Difference | ≥10-fold lower potency vs. MRTX1133 |
| Conditions | In vitro biochemical assay with recombinant KRAS G12D protein |
Why This Matters
Procurement decisions for biochemical screening cascades should match potency tier to assay sensitivity: MRTX1133 for sub-nanomolar applications; KRAS G12D inhibitor 9 for moderate-affinity covalent inhibition studies.
- [1] Wang, X., et al. Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor. J Med Chem, 2022, 65(4):3123-3137. View Source
